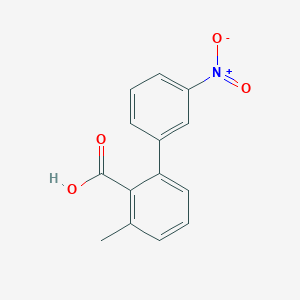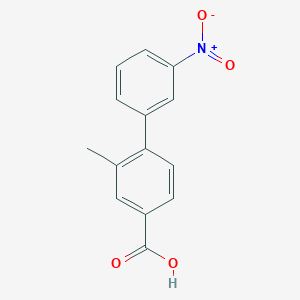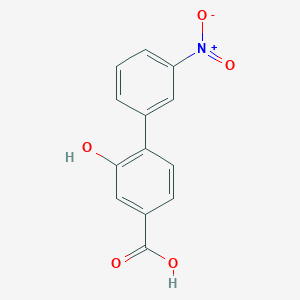
3-Methoxy-4-(3-nitrophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(3-nitrophenyl)benzoic acid, or 3M4NPA, is an organic compound that is used in a wide variety of scientific applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of approximately 127-128°C. 3M4NPA is a common reagent used in organic synthesis and has been used in the production of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. Additionally, 3M4NPA has been studied for its potential biological applications, such as its possible role in the regulation of gene expression, and its potential as a therapeutic agent.
科学研究应用
3M4NPA has a variety of scientific applications. One of the most common applications is as a reagent in the synthesis of organic compounds. 3M4NPA is commonly used in the synthesis of pharmaceuticals, dyes, and polymers. Additionally, it has been used in the synthesis of a variety of other organic compounds.
3M4NPA has also been studied for its potential biological applications. It has been shown to inhibit the expression of certain genes, suggesting its potential as a therapeutic agent. Additionally, it has been studied for its potential role in the regulation of cell signaling pathways and its ability to modulate the activity of certain enzymes.
作用机制
The exact mechanism of action of 3M4NPA is not fully understood. However, it is believed to act as an inhibitor of certain gene expression pathways. It is thought to bind to certain transcription factors, preventing them from binding to their target genes and thus inhibiting gene expression. Additionally, it is thought to interact with certain enzymes, modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M4NPA are not fully understood. However, it is believed to inhibit the expression of certain genes and modulate the activity of certain enzymes. Additionally, it has been shown to interact with certain signaling pathways, suggesting its potential as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using 3M4NPA in laboratory experiments include its low cost, its availability, and its solubility in organic solvents. Additionally, it has been shown to inhibit the expression of certain genes, making it a useful tool for studying gene expression.
The limitations of using 3M4NPA in laboratory experiments include its relatively low solubility in aqueous solutions, its relatively low stability, and its potential to interact with certain enzymes and signaling pathways. Additionally, it has not been extensively studied for its potential biological applications, so its effects on cells and tissues are not fully understood.
未来方向
The potential future directions for research using 3M4NPA include the further study of its potential biological applications, such as its role in the regulation of gene expression and its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential applications. Additionally, further research into its solubility and stability could lead to the development of more effective and efficient laboratory protocols. Finally, further research into its synthesis methods could lead to the development of more efficient and cost-effective production methods.
合成方法
3M4NPA can be synthesized through a variety of methods. The most common method involves the condensation of 3-nitrophenol and 4-methoxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. This reaction produces a white, crystalline solid which is then purified by recrystallization. Additionally, 3M4NPA can be synthesized through the reaction of 3-nitrophenol and 4-methoxybenzoyl chloride in the presence of an acid catalyst. This method is typically used when higher purity is desired.
属性
IUPAC Name |
3-methoxy-4-(3-nitrophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFVCIOROCIJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690052 |
Source


|
| Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-16-0 |
Source


|
| Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














